molecular formula C17H15ClN2O2 B3002321 (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide CAS No. 1424698-81-6

(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide

Cat. No. B3002321
CAS RN: 1424698-81-6
M. Wt: 314.77
InChI Key: CGUKXKDKLVXSIF-UHFFFAOYSA-N
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Description

(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of enamide compounds and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, studies have suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which could make it challenging to develop targeted therapies.

Future Directions

There are several future directions for research on (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide. One area of interest is the development of targeted therapies for cancer and inflammation. Additionally, further research is needed to understand the mechanism of action and potential side effects of this compound. Finally, studies are needed to determine the efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide involves several steps. The first step is the synthesis of 6-chloro-3-hydroxy-2H-chromen-2-one, which is achieved by reacting 6-chlororesorcinol with ethyl acetoacetate in the presence of a base. The resulting compound is then reacted with chloroacetyl chloride to form 6-chloro-3-(chloroacetyl)-2H-chromen-2-one. This compound is then reacted with cyclopropylamine and subsequently with cyanomethyl lithium to form the final product.

Scientific Research Applications

(E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Studies have also suggested that this compound may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-3-(6-chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-14-2-5-16-13(10-14)9-12(11-22-16)1-6-17(21)20(8-7-19)15-3-4-15/h1-2,5-6,9-10,15H,3-4,8,11H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUKXKDKLVXSIF-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C=CC2=CC3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC#N)C(=O)/C=C/C2=CC3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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